molecular formula C17H18N2O B14203205 Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- CAS No. 919079-45-1

Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-

Cat. No.: B14203205
CAS No.: 919079-45-1
M. Wt: 266.34 g/mol
InChI Key: LWWZKFYEVVWKRU-INIZCTEOSA-N
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Description

Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- is a complex organic compound that features a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- typically involves the formation of C-N bonds via aromatic aldehydes and o-phenylenediamine. One versatile method includes the use of N,N-dimethylformamide and sulfur to obtain the desired methanone compound . The reaction conditions are generally mild, allowing for the efficient production of the compound under controlled laboratory settings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthetic methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- is unique due to its specific combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919079-45-1

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-4-yl]-phenylmethanone

InChI

InChI=1S/C17H18N2O/c1-19-11-5-8-16(19)15-12-18-10-9-14(15)17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3/t16-/m0/s1

InChI Key

LWWZKFYEVVWKRU-INIZCTEOSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=C(C=CN=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCCC1C2=C(C=CN=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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